

Spectroscopic Profile of 4-Methoxybenzenecarbothioamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzenecarbothioamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzenecarbothioamide**, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation of **4-Methoxybenzenecarbothioamide** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d, J=8.8 Hz	2H	Ar-H (ortho to C=S)
6.95	d, J=8.8 Hz	2H	Ar-H (ortho to OCH ₃)
3.85	s	3H	OCH ₃
9.50 (broad s)	s	1H	NH ₂
9.25 (broad s)	s	1H	NH ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
201.0	C=S
162.5	Ar-C (para to C=S)
134.0	Ar-C (ipso to C=S)
129.5	Ar-C (ortho to C=S)
114.0	Ar-C (ortho to OCH ₃)
55.5	OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **4-Methoxybenzenecarbothioamide**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3100	Strong, Broad	N-H stretching (amide)
3050	Medium	Aromatic C-H stretching
2950	Medium	Aliphatic C-H stretching (CH ₃)
1610	Strong	C=C stretching (aromatic)
1520	Strong	N-H bending
1250	Strong	C-N stretching
1120	Strong	C=S stretching
1030	Strong	C-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
167	100	[M] ⁺ (Molecular Ion)
152	45	[M - CH ₃] ⁺
136	60	[M - OCH ₃] ⁺
134	85	[M - SH] ⁺
108	30	[C ₇ H ₈ O] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ^1H and ^{13}C NMR analyses.
- Sample Preparation: 10-20 mg of **4-Methoxybenzenecarbothioamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.98 seconds
 - Relaxation Delay: 1.0 second
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.89 seconds
 - Relaxation Delay: 2.0 seconds

IR Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized.
- Sample Preparation: The solid sample was analyzed using the KBr pellet method. A small amount of the compound (1-2 mg) was ground with spectroscopic grade potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.
- Parameters:
 - Scan Range: 4000-400 cm^{-1}

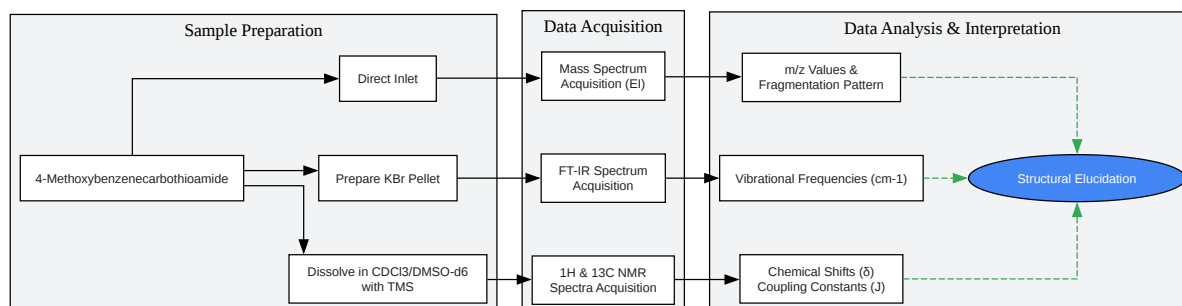
- Resolution: 4 cm⁻¹
- Number of Scans: 16

Mass Spectrometry

- Instrumentation: A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was used.
- Ionization Method: Electron Ionization (EI) was employed.
- Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 50-500

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final characterization of **4-Methoxybenzenecarbothioamide** using the described spectroscopic methods.



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Caption: Logical workflow for the spectroscopic analysis of **4-Methoxybenzenecarbothioamide**.

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